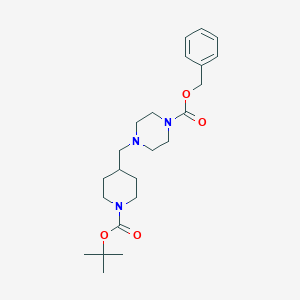

Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate

Description

Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate (CAS 177276-40-3) is a synthetic piperazine derivative featuring a benzyl carbamate group and a tert-butoxycarbonyl (Boc)-protected piperidin-4-ylmethyl substituent. Its molecular formula is C₂₂H₃₃N₃O₄, with a molecular weight of 403.52 g/mol . The Boc group serves as a protective moiety for the piperidine nitrogen, enhancing stability during synthetic processes, while the benzyl carbamate group contributes to solubility and reactivity. This compound is typically synthesized via nucleophilic substitution or coupling reactions involving benzyl piperazine-1-carboxylate and Boc-protected intermediates . It is primarily utilized as an intermediate in drug discovery, particularly for developing kinase inhibitors and protease-targeting agents .

Properties

Molecular Formula |

C23H35N3O4 |

|---|---|

Molecular Weight |

417.5 g/mol |

IUPAC Name |

benzyl 4-[[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]methyl]piperazine-1-carboxylate |

InChI |

InChI=1S/C23H35N3O4/c1-23(2,3)30-22(28)25-11-9-19(10-12-25)17-24-13-15-26(16-14-24)21(27)29-18-20-7-5-4-6-8-20/h4-8,19H,9-18H2,1-3H3 |

InChI Key |

AQOHDRGIHCDBIV-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)CN2CCN(CC2)C(=O)OCC3=CC=CC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate typically involves multiple steps:

-

Protection of Piperidine: : The piperidine ring is first protected using tert-butoxycarbonyl (Boc) to form 1-(tert-butoxycarbonyl)piperidine. This is achieved by reacting piperidine with di-tert-butyl dicarbonate in the presence of a base such as triethylamine.

-

Formation of Piperazine Intermediate: : The protected piperidine is then reacted with piperazine to form the intermediate 1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine. This step often requires a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.

-

Benzylation: : The final step involves the benzylation of the piperazine intermediate. This is typically done using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate to yield this compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using similar reaction conditions but with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

-

Oxidation: : The compound can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

-

Reduction: : Reduction reactions can target the piperazine ring or the benzyl group, potentially yielding secondary amines or reduced benzyl derivatives.

-

Substitution: : Nucleophilic substitution reactions can occur at the benzyl group, where the benzyl chloride can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Substitution: Sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF).

Major Products

Oxidation: Benzyl alcohol, benzaldehyde.

Reduction: Secondary amines, reduced benzyl derivatives.

Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate has several applications in scientific research:

-

Medicinal Chemistry: : It serves as a building block for the synthesis of various pharmacologically active compounds, particularly those targeting central nervous system disorders.

-

Biological Studies: : The compound is used in the development of probes and ligands for studying receptor-ligand interactions in biological systems.

-

Drug Development: : It is a precursor in the synthesis of potential therapeutic agents, including those with anti-inflammatory, analgesic, and antipsychotic properties.

-

Industrial Applications: : The compound is used in the synthesis of specialty chemicals and intermediates for the pharmaceutical industry.

Mechanism of Action

The mechanism of action of compounds derived from Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate typically involves interaction with specific molecular targets such as receptors or enzymes. The piperazine and piperidine rings provide a scaffold that can be modified to enhance binding affinity and selectivity for these targets. The benzyl group can influence the lipophilicity and membrane permeability of the compound, affecting its pharmacokinetic properties.

Comparison with Similar Compounds

Structural Analogues and Key Differences

The table below highlights critical distinctions between the target compound and its structural analogs:

Physicochemical and Pharmacokinetic Properties

- Molecular Weight and Solubility : The target compound’s higher molecular weight (403.52 g/mol) compared to simpler analogs like CAS 205059-24-1 (269.38 g/mol) reduces aqueous solubility but enhances lipid membrane permeability .

- Boc Protection : The Boc group increases hydrophobicity, improving stability during synthesis but requiring acidic conditions for deprotection .

- Benzyl Carbamate : Enhances reactivity in further functionalization, such as amide bond formation .

Key Takeaways

Structural Flexibility: Minor modifications, such as Boc positioning or substituent addition (e.g., phosphoryl groups), drastically alter biological activity and physicochemical properties.

Synthetic Utility : The Boc and benzyl groups enable versatile intermediate synthesis, balancing stability and reactivity.

Pharmacological Potential: Piperazine cores with aromatic substituents are privileged structures in drug discovery, particularly for enzyme inhibitors and receptor modulators.

Biological Activity

Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate, identified by its CAS number 177276-40-3, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula: C22H33N3O4

- Molecular Weight: 403.52 g/mol

- Purity: >98% (HPLC)

The compound's biological activity is primarily attributed to its interaction with various biological targets, including receptors and enzymes involved in neurotransmission and cell signaling pathways. The piperazine and piperidine moieties play crucial roles in its binding affinity and specificity.

Antiviral Activity

Recent studies have shown that derivatives of piperidine compounds exhibit antiviral properties, particularly against influenza viruses. The structure of this compound suggests potential efficacy in inhibiting viral replication through mechanisms involving hemagglutinin fusion peptide interactions.

Case Study:

A study by de Castro et al. demonstrated that N-benzyl piperidine derivatives, closely related to our compound, showed significant inhibition of the H1N1 influenza virus. The presence of a benzyl group was critical for maintaining antiviral activity, indicating that modifications to this structure could enhance or diminish efficacy .

Neuropharmacological Effects

The compound's structural components suggest potential neuropharmacological effects, particularly in modulating neurotransmitter systems such as serotonin and dopamine pathways. Piperazine derivatives have been studied for their anxiolytic and antidepressant properties.

Research Findings:

In vitro studies have indicated that similar compounds can act as serotonin receptor modulators, which may lead to therapeutic applications in treating mood disorders. For instance, compounds with piperidine structures have shown promise in enhancing serotonergic transmission in animal models .

Data Tables

| Property | Value |

|---|---|

| CAS Number | 177276-40-3 |

| Molecular Weight | 403.52 g/mol |

| Purity | >98% (HPLC) |

| Biological Targets | Serotonin receptors, Viral Hemagglutinin |

| Potential Applications | Antiviral, Neuropharmacology |

Q & A

Q. What are the standard synthetic routes for Benzyl 4-((1-(tert-butoxycarbonyl)piperidin-4-yl)methyl)piperazine-1-carboxylate?

The synthesis typically involves coupling a piperidine derivative with a benzyl-protected piperazine. For example, a two-step approach may include:

- Step 1 : Introducing the tert-butoxycarbonyl (Boc) protecting group to piperidin-4-ylmethanol via reaction with di-tert-butyl dicarbonate (Boc anhydride) under basic conditions (e.g., DMAP in THF) .

- Step 2 : Coupling the Boc-protected piperidine with benzyl piperazine-1-carboxylate using a nucleophilic substitution or reductive amination. Evidence from similar compounds suggests using DMF as a solvent at 50°C, with purification via flash chromatography (SiO₂, heptane/isopropyl acetate) to achieve yields of 48–94% .

Q. How is the compound characterized post-synthesis?

Key characterization methods include:

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substituent positions and stereochemistry .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and purity .

- Chiral Analysis : Supercritical Fluid Chromatography (SFC) to determine enantiomeric excess (e.g., 94% ee reported for similar compounds) .

- Infrared Spectroscopy (FTIR) : Identifies functional groups like carbonyl (C=O) and Boc-protected amines .

Q. What structural features influence its reactivity?

- The Boc group protects the piperidine nitrogen, preventing unwanted side reactions during synthesis. Its steric bulk may slow down coupling reactions .

- The piperazine ring acts as a flexible linker, enabling interactions with biological targets.

- The benzyl ester enhances solubility in organic solvents but may require deprotection for further functionalization .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield?

- Catalyst Screening : Iridium catalysts (e.g., in ) enhance regioselectivity in allylic amination reactions.

- Solvent Effects : Replacing DMF with less polar solvents (e.g., THF) may reduce side reactions.

- Temperature Control : Lower temperatures (e.g., 0°C) during Boc protection can minimize decomposition .

- Purification : Gradient elution in flash chromatography (heptane:isopropyl acetate from 20:1 to 5:1) improves separation of diastereomers .

Q. How should researchers address contradictions in spectroscopic data?

- Overlapping NMR Signals : Use 2D NMR techniques (e.g., HSQC, HMBC) to resolve ambiguous peaks .

- Mass Discrepancies : Cross-validate HRMS with isotopic pattern analysis to distinguish between isobaric impurities .

- Chiral Purity : Compare SFC retention times with racemic standards to confirm enantioselectivity .

Q. What strategies determine enantiomeric excess (ee) in asymmetric synthesis?

Q. How stable is the compound under varying storage conditions?

- Temperature : Store at 2–8°C to prevent Boc group cleavage .

- Light Sensitivity : Protect from UV exposure to avoid degradation of the benzyl ester .

- Stability Assays : Monitor purity via HPLC under accelerated conditions (e.g., 40°C, 75% humidity) over 1–4 weeks .

Q. What methodologies assess its biological activity?

- Enzyme Inhibition : Use fluorescence-based assays (e.g., trypsin-like proteases) to measure IC₅₀ values .

- Binding Studies : Surface Plasmon Resonance (SPR) or ITC to quantify interactions with targets like HIF prolyl-hydroxylases .

- Cellular Uptake : Radiolabel the compound (e.g., ¹⁴C-Boc group) to track intracellular distribution .

Data Contradiction Analysis

Q. How to resolve discrepancies in reported yields for similar compounds?

- Catalyst Loading : Higher iridium catalyst concentrations (e.g., 5 mol% vs. 2 mol%) may explain yield variations from 48% to 94% .

- Workup Differences : Silica gel filtration vs. recrystallization impacts recovery rates .

- Substrate Purity : Impurities in allylic acetates (e.g., ) can reduce effective coupling efficiency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.